Cas no 2229641-80-7 (methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate)

methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate
- EN300-1998042
- 2229641-80-7
-
- インチ: 1S/C10H10O3S/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h3-6H,1-2H3/b4-3+
- InChIKey: OSDZNGSKRKKDEV-ONEGZZNKSA-N
- SMILES: S1C(C(=O)OC)=CC=C1/C=C/C(C)=O
計算された属性
- 精确分子量: 210.03506535g/mol
- 同位素质量: 210.03506535g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 260
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6Ų
- XLogP3: 1.9
methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1998042-0.25g |
methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate |
2229641-80-7 | 0.25g |
$1235.0 | 2023-09-16 | ||
Enamine | EN300-1998042-1g |
methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate |
2229641-80-7 | 1g |
$1343.0 | 2023-09-16 | ||
Enamine | EN300-1998042-0.5g |
methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate |
2229641-80-7 | 0.5g |
$1289.0 | 2023-09-16 | ||
Enamine | EN300-1998042-5g |
methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate |
2229641-80-7 | 5g |
$3894.0 | 2023-09-16 | ||
Enamine | EN300-1998042-5.0g |
methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate |
2229641-80-7 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1998042-2.5g |
methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate |
2229641-80-7 | 2.5g |
$2631.0 | 2023-09-16 | ||
Enamine | EN300-1998042-0.05g |
methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate |
2229641-80-7 | 0.05g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1998042-0.1g |
methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate |
2229641-80-7 | 0.1g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1998042-10g |
methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate |
2229641-80-7 | 10g |
$5774.0 | 2023-09-16 | ||
Enamine | EN300-1998042-1.0g |
methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate |
2229641-80-7 | 1g |
$1343.0 | 2023-06-01 |
methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate 関連文献
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylateに関する追加情報
Recent Advances in the Study of Methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate (CAS: 2229641-80-7)
Methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate (CAS: 2229641-80-7) is a thiophene-based compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, highlighting its versatility as a building block for more complex molecules.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate, emphasizing its role as a key intermediate in the preparation of bioactive molecules. The researchers utilized a combination of palladium-catalyzed cross-coupling reactions and Michael additions to achieve high yields and purity, which is critical for subsequent pharmacological evaluations.
In another groundbreaking study, methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate was investigated for its anti-inflammatory properties. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a lead compound for developing novel anti-inflammatory agents. These findings were corroborated by molecular docking studies, which revealed strong interactions with key inflammatory targets such as COX-2 and NF-κB.
Further research has also explored the compound's utility in cancer therapy. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate exhibited potent cytotoxic effects against several cancer cell lines, including breast and lung cancer. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway, making it a promising candidate for further preclinical development.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate and its derivatives. Future research directions may include structural modifications to improve bioavailability and reduce off-target effects, as well as in vivo studies to validate its therapeutic potential.
In conclusion, methyl 5-(3-oxobut-1-en-1-yl)thiophene-2-carboxylate (CAS: 2229641-80-7) represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities and synthetic accessibility make it a valuable tool for drug discovery, with ongoing research paving the way for novel therapeutic applications.
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